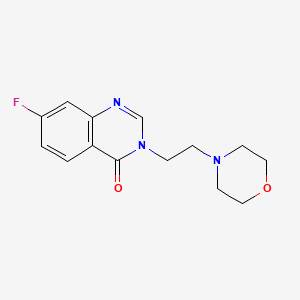
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one, also known as PD153035, is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer treatment and other scientific research fields.
Scientific Research Applications
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been studied for its potential applications in other scientific research fields, such as neuroprotection, cardiovascular diseases, and inflammation.
Mechanism of Action
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one selectively inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation, survival, and migration. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases. The mechanism of action of 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied through biochemical and structural analyses.
Biochemical and Physiological Effects
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has also been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is a highly selective and potent inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can also cause off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
For 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one research include the development of new analogs with improved solubility and bioavailability, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its role in other biological processes beyond cancer. Overall, 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Synthesis Methods
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluorobenzonitrile with morpholine, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate and then with ammonium acetate. The final product is obtained through the reaction of the intermediate with 4-aminophenol. The synthesis method has been optimized to improve the yield and purity of 7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one.
properties
IUPAC Name |
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-1-2-12-13(9-11)16-10-18(14(12)19)4-3-17-5-7-20-8-6-17/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHMHVBHXRKUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3-(2-morpholin-4-ylethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
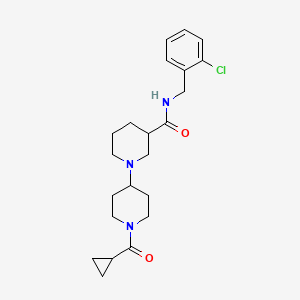
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)
![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)
![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)
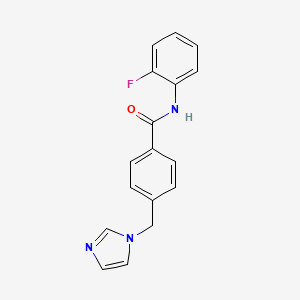
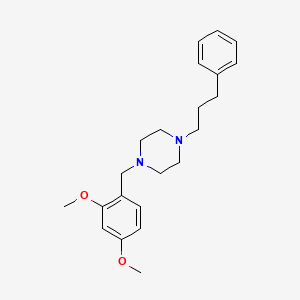
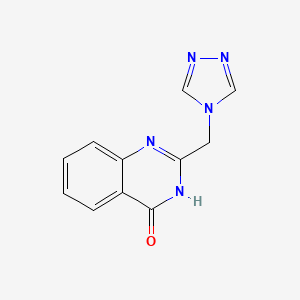
![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)